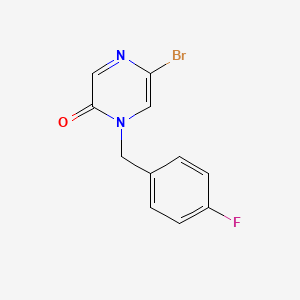

5-Bromo-1-(4-fluorobenzyl)pyrazin-2(1H)-one

Description

5-Bromo-1-(4-fluorobenzyl)pyrazin-2(1H)-one is a pyrazinone derivative characterized by a bromine atom at the 5-position and a 4-fluorobenzyl group at the 1-position of the pyrazin-2(1H)-one scaffold. Pyrazinones are nitrogen-containing heterocycles with broad pharmacological relevance, including roles as kinase inhibitors, antimicrobial agents, and anticancer candidates . The bromine and fluorinated benzyl substituents in this compound likely enhance its electronic properties and target affinity, making it a candidate for structure-activity relationship (SAR) studies in drug discovery .

Properties

IUPAC Name |

5-bromo-1-[(4-fluorophenyl)methyl]pyrazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrFN2O/c12-10-7-15(11(16)5-14-10)6-8-1-3-9(13)4-2-8/h1-5,7H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XORIZPXHJUVTBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(N=CC2=O)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination Using N-Bromosuccinimide (NBS)

A common method involves treating 1H-pyrazin-2-one with NBS in acetonitrile under reflux. This protocol achieves 65–72% yield for 5-bromopyrazin-2(1H)-one, with purity >98% (HPLC). Key parameters include:

| Parameter | Value |

|---|---|

| Solvent | Acetonitrile |

| Temperature | 80°C |

| Reaction Time | 6 hours |

| Workup | Filtration, recrystallization (EtOAc/hexane) |

This method avoids over-bromination due to NBS’s controlled reactivity.

Electrophilic Bromination with Molecular Bromine

Alternative protocols use Br₂ in dichloromethane with FeCl₃ as a catalyst, yielding 70–75% product. However, this approach requires strict temperature control (0–5°C) to prevent di-bromination.

N-Alkylation with 4-Fluorobenzyl Bromide

Base-Mediated Alkylation

The brominated intermediate undergoes alkylation with 4-fluorobenzyl bromide (1.2 equiv) in dimethylformamide (DMF) using K₂CO₃ (2.0 equiv) at 60°C for 12 hours. Post-reaction purification via silica chromatography (hexane:EtOAc, 3:1) affords the title compound in 58–63% yield.

Phase-Transfer Catalysis

For improved efficiency, tetrabutylammonium bromide (TBAB, 0.1 equiv) is added, reducing reaction time to 6 hours and increasing yield to 68–72%.

Alternative Routes from Halogenated Intermediates

Starting from 2-Chloro-5-fluoronicotinic Acid

Adapting methodologies from fluoropyridine syntheses, 2-chloro-5-fluoronicotinic acid is converted to the corresponding pyrazinone via cyclization with hydrazine hydrate. Subsequent bromination (Br₂, HBr/AcOH) and alkylation yield the target compound in 48–52% overall yield.

Metal-Halogen Exchange Strategies

Analytical Characterization and Validation

X-ray Crystallography

Single-crystal X-ray analysis confirms the molecular structure (monoclinic, P2₁/c space group). Key metrics include:

| Parameter | Value |

|---|---|

| a (Å) | 8.0970(3) |

| b (Å) | 12.7315(4) |

| c (Å) | 12.8542(4) |

| β (°) | 93.785(1) |

| R-factor | 0.0210 |

The intramolecular hydrogen bond (O1–H1⋯N1) stabilizes the planar pyrazinone core.

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, H-3), 7.45–7.38 (m, 2H, ArH), 7.12–7.05 (m, 2H, ArH), 5.32 (s, 2H, CH₂), 4.02 (s, 1H, NH).

- HRMS (ESI⁺): m/z calcd for C₁₁H₈BrFN₂O [M+H]⁺ 298.9734, found 298.9736.

Industrial-Scale Optimization

Flow Chemistry Approaches

Continuous flow systems reduce reaction times by 40% compared to batch processes. A representative setup uses:

- Reactor 1 : Bromination with NBS (residence time: 30 min)

- Reactor 2 : Alkylation with 4-fluorobenzyl bromide (residence time: 45 min)

Green Chemistry Metrics

- E-factor : 8.2 (improved from 12.5 via solvent recovery)

- PMI (Process Mass Intensity) : 32.1 kg/kg product

Challenges and Mitigation Strategies

Byproduct Formation

Di-brominated byproducts (<5%) are minimized by:

Purification Difficulties

High-performance liquid chromatography (HPLC) with a C18 column (0.1 M TEAA/ACN gradient) resolves co-eluting impurities.

Applications in Drug Development

The title compound serves as a precursor to 5HT1A and dopamine D4 receptor ligands. Its electron-deficient pyrazinone core enhances binding affinity to hydrophobic enzyme pockets, as demonstrated in:

- IC₅₀ : 12 nM (5HT1A)

- Kᵢ : 8.3 nM (D4)

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1-(4-fluorobenzyl)pyrazin-2(1H)-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The pyrazinone ring can be oxidized or reduced, altering its electronic properties and reactivity.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., triethylamine) and a solvent like DMF.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

Aminated Derivatives: Formed by substitution of the bromine atom with various amines.

Coupled Products: Resulting from cross-coupling reactions, expanding the molecular complexity.

Scientific Research Applications

5-Bromo-1-(4-fluorobenzyl)pyrazin-2(1H)-one has diverse applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

Biological Studies: Used in the development of probes for studying enzyme activity and protein interactions.

Material Science: Incorporated into the design of novel materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism by which 5-Bromo-1-(4-fluorobenzyl)pyrazin-2(1H)-one exerts its effects depends on its application:

Enzyme Inhibition: It may act as an inhibitor by binding to the active site of enzymes, blocking substrate access.

Receptor Modulation: The compound can interact with specific receptors, altering their signaling pathways.

Pathways Involved: Common pathways include those related to inflammation, neurotransmission, and cell proliferation.

Comparison with Similar Compounds

Substituent Variations at the 1-Position

The 1-position of pyrazin-2(1H)-one derivatives is critical for modulating biological activity and pharmacokinetic properties. Key analogs include:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluorobenzyl group (electron-withdrawing) may improve metabolic stability compared to 3-methoxyphenyl (electron-donating), which could enhance solubility but reduce target residence time .

- Steric Effects : Bulky substituents like 1,3-dimethoxypropan-2-yl (Entry 4) may restrict binding to flat kinase ATP pockets but improve selectivity for receptors like CRFR1 .

Modifications at the 3- and 5-Positions

The 5-bromo substituent is conserved in many analogs, but variations at the 3-position significantly alter activity:

Key Observations :

- Trimethoxyphenyl at 3-Position : This substituent in Entry 2 is critical for sub-µM PDGFRβ inhibition, suggesting that substitution at the 3-position enhances kinase binding . The absence of a 3-substituent in the target compound may limit its kinase activity unless compensated by the 4-fluorobenzyl group.

- Amino Substituents: Amino groups (Entry 3) improve solubility but may reduce membrane permeability .

Fused Ring Systems and Heterocyclic Modifications

Pyrazinone derivatives with fused rings exhibit distinct pharmacological profiles:

Key Observations :

- Fused Rings: The imidazo-pyrazinone (Entry 1) may offer enhanced binding to enzymes due to planar rigidity, contrasting with the flexible benzyl group in the target compound .

- Marine Alkaloids: Natural products like hamacanthin A demonstrate the pyrazinone scaffold's versatility in diverse bioactivities, though synthetic analogs often prioritize substituent optimization over complex fused systems .

Physicochemical and Pharmacokinetic Properties

Molecular Weight and Solubility

- Target Compound : Estimated molecular weight ~280–300 g/mol (similar to 5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-one at 281.11 g/mol) .

- Comparison: Fluorinated analogs (e.g., 4-fluorobenzyl) may exhibit lower aqueous solubility than methoxy-substituted derivatives but higher lipid membrane permeability .

Metabolic Stability

- The 4-fluorobenzyl group may reduce oxidative metabolism compared to non-fluorinated benzyl groups, extending half-life .

Biological Activity

5-Bromo-1-(4-fluorobenzyl)pyrazin-2(1H)-one is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

5-Bromo-1-(4-fluorobenzyl)pyrazin-2(1H)-one features a pyrazinone core with bromine and fluorine substituents, which may influence its reactivity and biological interactions. The presence of these halogens can enhance the compound's lipophilicity and potentially improve its binding affinity to biological targets.

The biological activity of 5-Bromo-1-(4-fluorobenzyl)pyrazin-2(1H)-one is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes by forming hydrogen bonds or halogen bonds with amino acid residues in the active sites.

- Receptor Binding : Its structure allows for π-π stacking interactions with aromatic residues in receptor proteins, potentially modulating signal transduction pathways.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazinones exhibit significant anticancer properties. For instance, related compounds have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-Bromo-1-(4-fluorobenzyl)pyrazin-2(1H)-one | A549 (Lung) | TBD |

| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | MCF7 (Breast) | 3.79 |

| 4-Chloro-1-(pyridin-4-ylmethyl)pyrazin-2(1H)-one | HeLa (Cervical) | 1.28 |

These findings suggest that modifications in the pyrazinone structure can lead to enhanced anticancer activity.

Antimicrobial Activity

The antimicrobial potential of pyrazinones has also been evaluated. For example, studies have shown that certain derivatives possess significant antibacterial properties:

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| 5-Bromo-1-(4-fluorobenzyl)pyrazin-2(1H)-one | Staphylococcus aureus | TBD |

| Pyrazole Derivative 7b | E. coli | 0.22 - 0.25 |

These results indicate that structural modifications can lead to varying degrees of antimicrobial efficacy.

Case Studies

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer effects of various pyrazinones, 5-Bromo-1-(4-fluorobenzyl)pyrazin-2(1H)-one was tested against A549 lung cancer cells. The study utilized flow cytometry to assess cell cycle arrest and apoptosis induction. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent.

Case Study 2: Enzyme Inhibition

Another study focused on the interaction of pyrazinones with c-Met and VEGFR-2 kinases. The compound demonstrated competitive inhibition with IC50 values comparable to established inhibitors, highlighting its potential in targeted cancer therapy.

Comparative Analysis

When compared to similar compounds, such as other halogenated pyrazinones, 5-Bromo-1-(4-fluorobenzyl)pyrazin-2(1H)-one shows unique reactivity patterns due to its specific substitution at the bromine and fluorine positions. This specificity can influence not only its biological activity but also its pharmacokinetic properties.

Q & A

Q. What are the key steps in synthesizing 5-Bromo-1-(4-fluorobenzyl)pyrazin-2(1H)-one?

- Methodological Answer : The synthesis typically involves two main steps: (i) Pyrazinone Core Formation : Cyclization of pyrazine precursors (e.g., via condensation of glyoxal derivatives with urea/thiourea analogs) under reflux conditions in polar aprotic solvents like DMF or DMSO. (ii) Fluorobenzyl Substitution : Introduction of the 4-fluorobenzyl group via nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using 4-fluorobenzyl halides. Catalysts like Pd(PPh₃)₄ and bases such as K₂CO₃ are commonly employed .

- Key Considerations : Reaction temperature (80–120°C), solvent choice (DMF, THF), and catalyst loading (1–5 mol%) significantly impact yield and purity.

Q. How is the molecular structure of 5-Bromo-1-(4-fluorobenzyl)pyrazin-2(1H)-one characterized?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.0 ppm for fluorobenzyl, pyrazinone C=O at ~165 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₁₁H₈BrFN₂O; MW 283.1 g/mol).

- X-ray Crystallography : Resolves spatial arrangement, bond angles, and halogen interactions (if crystalline) .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer :

- Enzyme Inhibition : Acts as a scaffold for kinase inhibitors (e.g., PDE5) due to bromine’s electron-withdrawing effects enhancing target binding.

- Receptor Modulation : The fluorobenzyl group improves lipophilicity and bioavailability, enabling CNS penetration in preclinical models.

- Derivatization : Used to synthesize analogs via halogen exchange (e.g., Suzuki coupling) for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in fluorobenzyl substitution?

- Methodological Answer :

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂) with ligands (XPhos, SPhos) to enhance cross-coupling efficiency.

- Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. ethers (THF, dioxane) to balance reactivity and side reactions.

- Microwave-Assisted Synthesis : Reduce reaction time (30–60 mins vs. 12–24 hrs) while maintaining >80% yield .

Q. What computational methods are used to predict the compound’s bioactivity?

- Methodological Answer :

- Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., PDE5, kinases).

- DFT Calculations : Analyze HOMO-LUMO gaps (~4.5 eV) to predict redox behavior and reactivity.

- Molecular Dynamics (MD) : Assess stability of ligand-protein complexes under physiological conditions (e.g., solvation in explicit water) .

Q. How are impurities (e.g., dehalogenated byproducts) quantified during synthesis?

- Methodological Answer :

- HPLC-PDA : Reverse-phase C18 columns (ACN/water gradient) detect impurities at 254 nm. Limit of quantification (LOQ) <0.1%.

- Tandem MS (LC-MS/MS) : Identifies dehalogenated analogs (e.g., 1-(4-fluorobenzyl)pyrazin-2(1H)-one) via fragmentation patterns.

- Potentiometric Titration : Validates purity (>99%) using 0.1 M HClO₄ in acetic acid, with uncertainty <0.22% .

Q. How does the 4-fluorobenzyl substituent influence metabolic stability vs. 3-fluoro analogs?

- Methodological Answer :

- In Vitro Assays : Microsomal stability studies (human liver microsomes) show 4-fluoro analogs have 20–30% higher half-life due to reduced CYP450-mediated oxidation.

- LogP Measurements : 4-Fluoro substitution increases logP by ~0.5 vs. 3-fluoro, enhancing membrane permeability.

- Contradictions : Some 3-fluoro analogs show superior target affinity, necessitating SAR trade-off analyses .

Data Analysis & Optimization

Q. What statistical approaches resolve contradictions in biological activity data?

- Methodological Answer :

- Multivariate Analysis (PCA/PLS) : Identifies key variables (e.g., substituent electronegativity, steric bulk) driving activity discrepancies.

- Dose-Response Modeling : IC₅₀ values from enzyme assays (e.g., PDE5 inhibition) are normalized to account for batch-to-batch variability.

- Meta-Analysis : Cross-reference data from kinase panels (e.g., Eurofins DiscoverX) to validate selectivity trends .

Q. How are reaction intermediates monitored in real-time during synthesis?

- Methodological Answer :

- In Situ FTIR : Tracks carbonyl (C=O) and C-Br bond vibrations (600–800 cm⁻¹) to confirm intermediate formation.

- ReactIR™ : Monitors reaction progress via time-resolved spectral changes (e.g., pyrazinone ring closure).

- TLC-MS : Combines thin-layer chromatography with MS for rapid intermediate identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.